5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione

CAS No.: 1092288-84-0

Cat. No.: VC2991568

Molecular Formula: C14H16O4

Molecular Weight: 248.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1092288-84-0 |

|---|---|

| Molecular Formula | C14H16O4 |

| Molecular Weight | 248.27 g/mol |

| IUPAC Name | 5-(2,5-dimethoxyphenyl)cyclohexane-1,3-dione |

| Standard InChI | InChI=1S/C14H16O4/c1-17-12-3-4-14(18-2)13(8-12)9-5-10(15)7-11(16)6-9/h3-4,8-9H,5-7H2,1-2H3 |

| Standard InChI Key | IORAMGISNOTYIW-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)C2CC(=O)CC(=O)C2 |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)C2CC(=O)CC(=O)C2 |

Introduction

Chemical Structure and Properties

Structural Characteristics

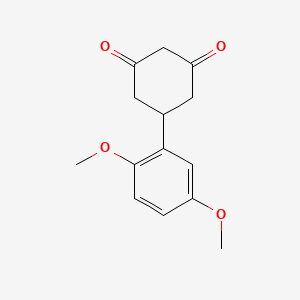

5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione features a cyclohexane ring substituted with a 2,5-dimethoxyphenyl group and two carbonyl groups at positions 1 and 3 of the cyclohexane ring. This structural arrangement contributes to its distinct chemical reactivity and potential applications in various chemical reactions. The presence of the dimethoxy groups on the phenyl ring at positions 2 and 5 further defines the compound's spatial arrangement and reactivity profile.

Physical and Chemical Properties

The physical and chemical properties of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1092288-84-0 |

| Molecular Formula | C₁₄H₁₆O₄ |

| Molecular Weight | 248.27 g/mol |

| Exact Mass | 248.10500 |

| IUPAC Name | 5-(2,5-dimethoxyphenyl)cyclohexane-1,3-dione |

| Standard InChI | InChI=1S/C14H16O4/c1-17-12-3-4-14(18-2)13(8-12)9-5-10(15)7-11(16)6-9/h3-4,8-9H,5-7H2,1-2H3 |

| Standard InChIKey | IORAMGISNOTYIW-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)C2CC(=O)CC(=O)C2 |

| Polar Surface Area (PSA) | 52.60000 |

| LogP | 2.10950 |

| PubChem Compound ID | 33747135 |

The compound's molecular weight and structure contribute to its specific reactivity patterns. The LogP value of 2.10950 indicates moderate lipophilicity, which may influence its solubility in different solvents and potential interactions with biological systems .

Synthesis and Preparation

Synthetic Approaches

The synthesis of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione typically involves multi-step organic reactions requiring careful control of reaction conditions. These synthesis procedures demand precise management of key parameters:

-

Temperature regulation to control reaction kinetics

-

Appropriate solvent selection based on reactant solubility and reaction type

-

Strategic catalyst use to enhance reaction efficiency

-

Reaction time optimization to maximize yield while minimizing side reactions

The complexity of these synthetic pathways necessitates considerable expertise in organic synthesis and access to appropriate laboratory equipment.

Analytical Monitoring and Purification

During the synthesis of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, analytical techniques are essential for monitoring reaction progress and ensuring product purity. Common analytical methods include:

-

Thin Layer Chromatography (TLC) for rapid reaction monitoring

-

High-Performance Liquid Chromatography (HPLC) for quantitative analysis

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

Purification procedures may involve recrystallization, column chromatography, or preparative HPLC, depending on the specific synthetic route and potential impurities.

Applications and Research Significance

Research Applications

5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione is primarily utilized in scientific research, with particular relevance in proteomics. Its unique structure enables participation in various chemical reactions, making it valuable in synthetic organic chemistry for developing novel compounds and investigating reaction mechanisms.

Structure-Activity Relationship Insights

Research on cyclohexane-1,3-dione derivatives has employed Quantitative Structure-Activity Relationship (QSAR) modeling to predict biological activities based on molecular descriptors. Key descriptors identified as significant include:

-

Stretch-bend (S-B)

-

Hydrogen bond acceptor (HBA)

-

Connolly molecular area (CMA)

-

Polar surface area (PSA)

-

Total connectivity (TC)

-

Energy total (ET)

-

Energy HOMO (EHOMO)

These parameters could potentially be applied to predict or understand the biological activity of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione in future investigations, providing a foundation for rational design of derivatives with enhanced properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume